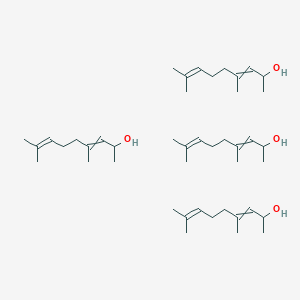

4,8-dimethylnona-3,7-dien-2-ol

Description

Significance in Chemoecology and Chemical Biology

In the field of chemoecology, which studies the chemical interactions of organisms, related compounds to 4,8-dimethylnona-3,7-dien-2-ol play significant roles. For example, the aldehyde derivative, 4,8-dimethylnona-3,7-dienal, is involved in plant defense mechanisms. Plants produce this compound in response to being eaten by herbivores, and it acts as a signaling molecule to attract predators of those herbivores.

From a chemical biology standpoint, research has indicated that the (Z)-isomer of this compound possesses various biological activities. smolecule.com Terpenoids, in general, are a major focus of study for their potential therapeutic applications. google.com The structural and functional similarity of terpene analogues to natural terpenes makes them interesting candidates for drug discovery and development. google.com

Isomeric Forms and Stereochemical Considerations

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, both geometric and enantiomeric isomers are possible due to its structural features.

Geometric Isomers (E/Z)

The presence of a double bond at the C3 position allows for geometric isomerism, resulting in (E) and (Z) forms. The (E) isomer (trans) and the (Z) isomer (cis) differ in the spatial orientation of the substituents around the double bond. thegoodscentscompany.com Commercially available forms of this compound are often a mixture of these E/Z stereoisomers, with the (E) isomer typically being more abundant, ranging from 50-80%. thegoodscentscompany.com The specific isomer can significantly influence the compound's properties, such as its fragrance. google.com

Enantiomeric Forms and Chiral Centers

The carbon atom at the C2 position, which is bonded to the hydroxyl group, is a chiral center. libretexts.org A chiral center is a carbon atom attached to four different groups. libretexts.orgmsu.edu This chirality gives rise to two enantiomers, which are non-superimposable mirror images of each other. libretexts.org These are designated as (R) and (S) enantiomers based on the Cahn-Ingold-Prelog priority rules. stackexchange.com Therefore, considering both the geometric isomerism at C3 and the chirality at C2, four possible stereoisomers exist: (2R, 3E), (2S, 3E), (2R, 3Z), and (2S, 3Z).

Research Gaps and Future Perspectives in the Study of this compound

While the synthesis and basic properties of this compound are documented, there appear to be several areas ripe for further investigation. Based on available literature, there is a limited number of published articles specifically focused on this compound. np-mrd.orghmdb.ca

Future research could delve deeper into the following areas:

Comprehensive Biological Activity Screening: A thorough investigation into the biological activities of each of the four stereoisomers could uncover novel therapeutic or agricultural applications.

Biosynthetic Pathway Elucidation: While found in Streptomyces, the specific enzymatic pathways leading to the production of this compound have not been fully elucidated. Understanding these pathways could enable biotechnological production of the compound.

Chemoecological Roles: Further studies are needed to determine if this compound itself plays a role in chemical signaling or defense in the organisms that produce it.

Stereoselective Synthesis: Developing efficient and highly stereoselective synthetic routes to obtain each of the four stereoisomers in pure form would be highly beneficial for structure-activity relationship studies.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C44H80O4 |

|---|---|

Molecular Weight |

673.1 g/mol |

IUPAC Name |

4,8-dimethylnona-3,7-dien-2-ol |

InChI |

InChI=1S/4C11H20O/c4*1-9(2)6-5-7-10(3)8-11(4)12/h4*6,8,11-12H,5,7H2,1-4H3 |

InChI Key |

HHRGKGXOVQVTDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C(C)CCC=C(C)C)O.CC(C=C(C)CCC=C(C)C)O.CC(C=C(C)CCC=C(C)C)O.CC(C=C(C)CCC=C(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Total Synthesis Approaches for 4,8 Dimethylnona 3,7 Dien 2 Ol

Regio- and Stereoselective Synthesis Strategies

Control over the geometry of the two double bonds and the stereochemistry of the alcohol group is paramount in the synthesis of 4,8-dimethylnona-3,7-dien-2-ol. Various classical and modern organic reactions can be employed to achieve this control.

Grignard Chemistry and Related Organometallic Reactions

Organometallic reagents, particularly Grignard reagents, offer a powerful and direct method for constructing the carbon skeleton and introducing the hydroxyl group in a single step. A highly convergent and practical approach involves the reaction of an organometallic reagent with an appropriate aldehyde.

A plausible and effective strategy is the reaction of methylmagnesium bromide (CH₃MgBr) with citral (B94496) (3,7-dimethylocta-2,6-dienal). Citral is a naturally abundant aldehyde containing the required C10 backbone and the 7,8-double bond present in the target molecule. nih.govresearchgate.net The nucleophilic addition of the methyl group from the Grignard reagent to the aldehyde carbonyl of citral, followed by aqueous workup, yields the desired secondary alcohol, this compound. The use of organolithium reagents, such as methyllithium, can also be employed for this transformation. researchgate.net

This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. The stereochemistry of the resulting double bond at the 3-position is largely dictated by the stereochemistry of the starting citral, which is typically a mixture of E (geranial) and Z (neral) isomers.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Features |

| Citral (3,7-dimethylocta-2,6-dienal) | Methylmagnesium Bromide (CH₃MgBr) | This compound | Grignard Reaction | C-C bond formation, introduction of hydroxyl group. |

| Citral (3,7-dimethylocta-2,6-dienal) | Methyllithium (CH₃Li) | This compound | Organolithium Addition | Similar to Grignard, offers alternative reactivity. |

Catalytic Hydrogenation Pathways from Precursors

Catalytic hydrogenation is a fundamental reaction in organic synthesis, typically used for the reduction of unsaturated bonds. While direct hydrogenation of a more unsaturated precursor to the dienol is challenging due to selectivity issues, this method is crucial for preparing necessary precursors or for reducing specific bonds in the presence of others. acs.org

For instance, if a synthesis route yielded an enyne or a dienyne precursor, selective hydrogenation would be necessary. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example of a catalyst used for the stereoselective reduction of alkynes to cis-(Z)-alkenes. While less common for the synthesis of this specific dienol, controlling the hydrogenation conditions (catalyst, solvent, pressure) is a key strategy in terpene synthesis to selectively reduce one double bond while preserving another. researchgate.netresearchgate.net For example, a precursor containing an alkyne at the 3,4-position could be selectively reduced to the Z-alkene, providing isomeric control.

| Precursor Type | Catalyst System | Resulting Moiety | Selectivity |

| Dienyne-ol | Lindlar's Catalyst (Pd/CaCO₃, Pb) | (Z)-Alkene | High selectivity for alkyne to cis-alkene reduction. |

| Poly-unsaturated precursor | Tunable Copper or Platinum catalysts | Alkene | Selectivity can be tuned by solvent and catalyst choice. researchgate.net |

Aldol (B89426) Condensation Routes

Aldol condensation is a cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds which can be dehydrated to form α,β-unsaturated systems. thieme-connect.de This strategy can be effectively used to construct the precursor ketone, 4,8-dimethylnona-3,7-dien-2-one, which is then reduced to the target alcohol.

A logical synthetic disconnection points to an aldol reaction between acetone (B3395972) and citral. Under basic or acidic conditions, the enolate of acetone can add to the aldehyde of citral. The subsequent dehydration of the β-hydroxy ketone intermediate would yield 4,8-dimethylnona-3,7-dien-2-one. This reaction extends the carbon chain by three carbons while creating the conjugated enone system. evitachem.com The geometry of the newly formed double bond can often be controlled by the reaction conditions to favor the more thermodynamically stable E-isomer. thieme-connect.de

| Reactant 1 | Reactant 2 | Intermediate | Final Precursor | Reaction Type |

| Acetone | Citral | 6-hydroxy-4,8-dimethylnona-3,7-dien-2-one | 4,8-dimethylnona-3,7-dien-2-one | Aldol Condensation |

Oxidation-Reduction Sequences for Dienol Formation

Oxidation and reduction are fundamental transformations for interconverting functional groups. In the context of synthesizing this compound, the most critical step is the reduction of the corresponding ketone, 4,8-dimethylnona-3,7-dien-2-one. thegoodscentscompany.comfoodb.ca This ketone precursor can be synthesized via methods like the Aldol condensation described previously.

The reduction of this α,β-unsaturated ketone to the desired allylic alcohol requires careful selection of reagents to ensure 1,2-reduction (carbonyl reduction) over 1,4-reduction (conjugate addition). researchgate.net

Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reducing agent that is highly effective for the 1,2-reduction of enones to allylic alcohols, leaving the carbon-carbon double bonds intact. masterorganicchemistry.comchemistrysteps.com This reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also achieves this transformation but is less chemoselective. chemistrysteps.com

Luche reduction , using NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is particularly effective for the selective 1,2-reduction of enones, even in the presence of other reducible functional groups. acs.org

| Precursor | Reagent | Product | Reaction Type | Key Feature |

| 4,8-dimethylnona-3,7-dien-2-one | Sodium Borohydride (NaBH₄) | This compound | 1,2-Reduction | Chemoselective reduction of ketone. masterorganicchemistry.comresearchgate.net |

| 4,8-dimethylnona-3,7-dien-2-one | NaBH₄ / Cerium(III) chloride | This compound | Luche Reduction | High selectivity for 1,2-reduction. acs.org |

Asymmetric Synthesis of Chiral Isomers

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the molecule can exist as two enantiomers, (R) and (S). Asymmetric synthesis aims to produce one of these enantiomers selectively, which is crucial in fields where stereochemistry dictates biological activity or sensory properties.

Chiral Auxiliaries and Ligand-Controlled Reactions

The asymmetric reduction of the prochiral ketone, 4,8-dimethylnona-3,7-dien-2-one, is a primary strategy for accessing enantiomerically enriched this compound. This can be achieved using chiral reagents or catalysts.

Chiral Auxiliaries: In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction and is then removed. While less direct for this specific target, a chiral auxiliary could be incorporated into the ketone precursor to direct the hydride attack.

Ligand-Controlled Reactions: A more modern and efficient approach involves using a stoichiometric or catalytic amount of a chiral complex. A metal center, coordinated by a chiral ligand, activates the ketone and delivers the hydride from a reducing agent (like a borane) to one face of the carbonyl preferentially.

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction uses a borane (B79455) reducing agent with a catalytic amount of a chiral oxazaborolidine catalyst. This method is highly effective for the asymmetric reduction of a wide range of ketones, including enones, to produce chiral secondary alcohols with high enantioselectivity. nih.govresearchgate.net

Transition Metal Catalysis: Chiral complexes of metals like scandium, ruthenium, or chromium can catalyze the enantioselective reduction of ketones. acs.orgorganic-chemistry.org For instance, a chiral N,N'-dioxide-scandium(III) complex has been shown to catalyze the 1,2-reduction of enones with potassium borohydride, yielding optically active allylic alcohols with high enantioselectivity. acs.orgorganic-chemistry.org Similarly, chiral ligands like BINAP or various bisoxazolines can be paired with metals to achieve asymmetric hydrogenations or transfer hydrogenations. nih.govresearchgate.net

These catalytic methods offer the advantage of generating large amounts of chiral product from a small amount of a chiral catalyst.

| Strategy | Reagents/Catalyst System | Stereochemical Control | Typical Enantiomeric Excess (ee) |

| CBS Reduction | Borane (e.g., BH₃-THF), Chiral Oxazaborolidine Catalyst | Catalyst directs hydride attack to one face of the ketone. | Often >90% ee |

| Chiral Lewis Acid Catalysis | KBH₄, Chiral N,N'-dioxide-Sc(III) complex | Chiral metal complex activates ketone asymmetrically. organic-chemistry.org | Up to 95% ee acs.org |

| Asymmetric Transfer Hydrogenation | Formic acid or isopropanol, Chiral Ru-diamine catalyst | Chiral ruthenium complex facilitates enantioselective H-transfer. | Variable, can be >95% ee |

Enzymatic and Biocatalytic Synthesis Approaches

The synthesis of terpene alcohols, such as this compound, can be approached through various enzymatic and biocatalytic methods, which offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. These methods often utilize whole-cell systems or isolated enzymes to catalyze specific transformations.

Whole-Cell Biotransformation: One promising approach is the use of engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, as whole-cell biocatalysts. These microbes can be genetically modified to express specific enzymes capable of converting readily available precursors into the desired terpene alcohol. For instance, research on the synthesis of (R)-(+)-perillyl alcohol from (R)-(+)-limonene using engineered E. coli has demonstrated the potential of whole-cell systems. frontiersin.org In a similar vein, a pathway could be designed for this compound, potentially starting from a simple, renewable carbon source. The optimization of reaction parameters such as pH, temperature, and substrate concentration is crucial for maximizing product yield. frontiersin.org

Isolated Enzyme Systems: The use of isolated enzymes, such as terpene synthases and lipases, offers another avenue for the synthesis of this compound. Terpene synthases are a class of enzymes that catalyze the complex cyclization reactions of acyclic precursors like geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) to form a wide variety of terpene skeletons. acs.orgacs.org While typically associated with cyclization, engineered terpene synthases could potentially be developed to control the specific C-C bond formations and functionalizations required for acyclic targets.

Lipases are another class of versatile enzymes that can be employed, particularly for the resolution of racemic mixtures to obtain specific enantiomers of the alcohol, which is often crucial for fragrance applications.

| Biocatalytic Method | Description | Potential Application for this compound | Key Considerations |

| Whole-Cell Biotransformation | Utilizes genetically engineered microorganisms to convert precursors into the target molecule. | Synthesis from simple carbon sources or advanced intermediates. | Strain development, optimization of fermentation conditions, and product toxicity to the host. acs.org |

| Isolated Terpene Synthases | Employs enzymes that catalyze the formation of terpene skeletons from acyclic pyrophosphates. | Controlled C-C bond formation and functionalization to produce the desired acyclic structure. | Enzyme discovery and engineering for specific acyclic products. acs.orgacs.org |

| Lipase-Mediated Resolution | Uses lipases to selectively acylate or hydrolyze one enantiomer of a racemic alcohol. | Separation of enantiomers to obtain the desired stereoisomer for specific fragrance profiles. | Selection of appropriate lipase (B570770) and reaction conditions for high enantioselectivity. |

Green Chemistry Principles in this compound Synthesis

The synthesis of fragrance compounds like this compound is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. yale.eduepa.gov These principles are applicable at various stages of the synthesis, from the choice of starting materials to the final product design.

Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials. epa.gov For a terpene-like structure such as this compound, this could involve utilizing bio-based precursors derived from fermentation or plant extracts.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org Catalytic reactions are generally preferred over stoichiometric ones as they are more atom-economical. epa.gov

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. acs.org

Catalysis: The use of catalysts, particularly biocatalysts, is a cornerstone of green chemistry. Enzymes can operate under mild conditions of temperature and pressure, reducing energy consumption and often leading to higher selectivity, which minimizes the formation of byproducts. yale.edu

Design for Degradation: Chemical products should be designed to be biodegradable at the end of their life cycle, preventing their persistence in the environment. yale.edu The acyclic and relatively simple structure of this compound suggests it is likely to be more readily biodegradable than more complex, polycyclic fragrance molecules.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention of Waste | Designing synthetic routes with high yields and minimal byproducts. |

| Atom Economy | Utilizing catalytic methods to ensure a high percentage of reactant atoms are incorporated into the final product. acs.org |

| Use of Renewable Feedstocks | Sourcing precursors from biological sources rather than petrochemicals. epa.gov |

| Catalysis | Employing enzymes or other selective catalysts to improve reaction efficiency and reduce energy consumption. yale.edu |

| Safer Solvents | Replacing traditional organic solvents with water, supercritical CO2, or other benign alternatives. acs.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

Scale-Up Considerations and Industrial Synthesis Challenges

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed to ensure a viable and cost-effective process. appluslaboratories.comrsc.org For a fine chemical like this compound, these challenges are particularly acute.

Process Optimization and Control: A synthetic route that is successful in the lab may not be directly transferable to a large-scale reactor. visimix.com Factors such as mixing, heat transfer, and mass transfer can have a significant impact on reaction kinetics and product purity at larger scales. scientificupdate.com Careful optimization of these parameters is essential.

Maintaining Product Quality: Ensuring consistent product quality, including the correct isomeric and enantiomeric purity, is critical for fragrance ingredients. rebuildmanufacturing.com Scaling up can introduce variability that may affect the final product's olfactory properties. rebuildmanufacturing.com

Safety and Hazard Analysis: A thorough process hazard analysis is required to identify and mitigate potential risks associated with handling large quantities of chemicals, including thermal runaway reactions and overpressurization. rebuildmanufacturing.com

Supply Chain and Raw Material Sourcing: The availability and consistency of starting materials can become a significant challenge at an industrial scale. rebuildmanufacturing.com For bio-based syntheses, ensuring a stable and reliable supply of feedstocks is crucial.

| Challenge | Description | Mitigation Strategies |

| Process Scalability | Reaction kinetics and outcomes can differ significantly between lab and industrial scales. visimix.com | Pilot plant studies, computational modeling, and careful selection of scalable equipment. rebuildmanufacturing.com |

| Quality Control | Maintaining consistent purity, isomeric ratio, and sensory profile. rebuildmanufacturing.com | Implementation of in-process monitoring and robust analytical methods. |

| Safety | Increased risks associated with handling large volumes of reactants and solvents. rebuildmanufacturing.com | Thorough process hazard analysis and engineering of safety controls. rebuildmanufacturing.com |

| Supply Chain | Ensuring a reliable and consistent source of raw materials. rebuildmanufacturing.com | Diversifying suppliers and developing long-term contracts. |

| Cost-Effectiveness | Balancing production costs with market value. alphaaromatics.com | Process optimization to maximize yield and minimize energy and material consumption. |

Chemical Reactivity and Mechanistic Studies of 4,8 Dimethylnona 3,7 Dien 2 Ol

Electrophilic and Nucleophilic Reactions of the Dienol Moiety

The dienol structure of 4,8-dimethylnona-3,7-dien-2-ol, characterized by its alkene and hydroxyl groups, is the primary site of its electrophilic and nucleophilic reactivity.

The electron-rich pi bonds of the dienol system are susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, with the stability of this intermediate influencing the regioselectivity of the addition.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bonds is expected to proceed via a halonium ion intermediate. This would result in the formation of di- and tetra-halogenated derivatives. The reaction is anticipated to be stereospecific, leading to anti-addition products.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate.

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst and water, the alkene bonds can undergo hydration to form diols or triols. This reaction also follows Markovnikov's rule.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are expected to react with the double bonds to form epoxides. The more substituted double bond is generally more nucleophilic and thus more reactive towards epoxidation.

Interactive Data Table: Predicted Products of Electrophilic Addition Reactions

| Electrophile | Reagent | Predicted Major Product |

| Bromine | Br₂ in CCl₄ | 3,4,7,8-Tetrabromo-4,8-dimethylnonan-2-ol |

| Hydrogen Bromide | HBr | 4-Bromo-4,8-dimethylnon-7-en-2-ol |

| Water (acid-cat.) | H₂SO₄ (aq) | 4,8-Dimethylnonane-2,4,8-triol |

| Peroxy Acid | m-CPBA | 3,4-Epoxy-4,8-dimethylnon-7-en-2-ol |

The hydroxyl group of this compound can act as a leaving group, particularly after protonation or conversion to a better leaving group, facilitating nucleophilic substitution reactions.

Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the secondary alcohol into the corresponding alkyl chloride or bromide. These reactions often proceed with inversion of stereochemistry if the reaction center is chiral.

Formation of Tosylates: The reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. The tosylate group is an excellent leaving group, making the resulting compound a versatile intermediate for further nucleophilic substitution reactions.

Oxidation Reactions and Product Characterization

The secondary alcohol and the alkene functionalities of this compound are both susceptible to oxidation, with the reaction outcome depending on the choice of oxidizing agent and reaction conditions.

Oxidation to a Ketone: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4,8-dimethylnona-3,7-dien-2-one. Milder oxidizing agents are preferred to avoid side reactions with the double bonds. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

Further Oxidation to Carboxylic Acids: While direct oxidation of the secondary alcohol to a carboxylic acid is not possible without cleavage of carbon-carbon bonds, if the initial oxidation product were an aldehyde (from a primary alcohol), stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) would lead to the corresponding carboxylic acid.

Interactive Data Table: Oxidation Products of this compound

| Oxidizing Agent | Reaction Conditions | Major Product |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temp. | 4,8-Dimethylnona-3,7-dien-2-one |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972), 0 °C to r.t. | 4,8-Dimethylnona-3,7-dien-2-one |

Strong oxidizing agents can cleave the carbon-carbon double bonds of the dienol.

Ozonolysis: Reaction with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) or an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) will cleave the double bonds. A reductive workup would yield aldehydes and ketones, while an oxidative workup would yield ketones and carboxylic acids.

Permanganate Cleavage: Hot, acidic, or concentrated potassium permanganate (KMnO₄) will also cleave the double bonds, typically oxidizing the resulting fragments to ketones and carboxylic acids.

Reduction Chemistry and Derivative Formation

The alkene and hydroxyl functionalities can also be reduced, leading to the formation of saturated alcohols or alkanes.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, hydrogen gas (H₂) will reduce the carbon-carbon double bonds to form the saturated alcohol, 4,8-dimethylnonan-2-ol.

Reduction of the Hydroxyl Group: While direct reduction of the hydroxyl group is difficult, it can be achieved by first converting it to a better leaving group (e.g., a tosylate) and then treating it with a strong reducing agent like lithium aluminum hydride (LiAlH₄). This would result in the formation of the corresponding alkane.

Selective Reduction of Alkene Bonds

The structure of this compound features two carbon-carbon double bonds at the 3,7-positions, which are susceptible to reduction. The selective reduction of these alkene moieties while preserving the secondary alcohol group is a key transformation. Catalytic hydrogenation is a common and effective method for this purpose. organic-chemistry.org The choice of catalyst and reaction conditions can allow for either partial or complete saturation of the dienol.

For instance, catalysts like Palladium on carbon (Pd/C) are highly efficient for the hydrogenation of alkenes. organic-chemistry.org By controlling the hydrogen pressure and reaction time, it is possible to achieve selective reduction. The terminal double bond (at the 7-position) is generally more sterically accessible and thus may be reduced preferentially over the more substituted internal double bond (at the 3-position). Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers a milder alternative to high-pressure hydrogenation.

Table 1: Catalytic Systems for Selective Alkene Reduction

| Catalyst System | Hydrogen Source | Potential Product(s) | Selectivity Notes |

|---|---|---|---|

| Pd/C | H₂ (gas) | 4,8-dimethylnon-3-en-2-ol | Preferential reduction of the less hindered C7=C8 bond is possible under controlled conditions. |

| 4,8-dimethylnonan-2-ol | Complete saturation of both double bonds occurs under forcing conditions (higher pressure/time). | ||

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ (gas) | 4,8-dimethylnon-3-en-2-ol | Homogeneous catalyst known for high selectivity towards less substituted alkenes. |

| Diimide (N₂H₂) | Generated in situ | 4,8-dimethylnon-3-en-2-ol | Chemoselective reducing agent that typically does not affect other functional groups like alcohols. |

Research into related terpene structures indicates that achieving high selectivity can be challenging due to the similar reactivity of the double bonds. However, strategic catalyst selection and precise control over reaction parameters are crucial for directing the outcome.

Stereocontrolled Reduction of Related Carbonyl Compounds

The synthesis of specific stereoisomers of this compound can be achieved through the stereocontrolled reduction of its corresponding ketone, 4,8-dimethylnona-3,7-dien-2-one. fda.govthegoodscentscompany.comfoodb.ca The carbonyl group at the 2-position is a prochiral center, and its reduction can lead to the formation of two enantiomers, (R)- and (S)-4,8-dimethylnona-3,7-dien-2-ol.

The use of standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically result in a racemic mixture of the alcohol. However, the field of asymmetric synthesis provides methods to achieve high stereoselectivity. This is often accomplished by using chiral reducing agents or catalysts.

For example, the use of a borohydride reagent modified with a chiral ligand can selectively produce one enantiomer over the other. Similarly, enzymatic reductions or catalytic asymmetric transfer hydrogenation (CATH) using chiral ruthenium or rhodium complexes are powerful methods for producing enantiomerically enriched alcohols.

Table 2: Reagents for Stereocontrolled Carbonyl Reduction

| Reagent / System | Type | Expected Outcome |

|---|---|---|

| NaBH₄ / Methanol (B129727) | Achiral Hydride Donor | Racemic mixture of (R)- and (S)-4,8-dimethylnona-3,7-dien-2-ol. |

| CBS Catalyst (Corey-Bakshi-Shibata) | Chiral Catalyst with BH₃ | Enantioselective reduction to either the (R)- or (S)-alcohol, depending on the proline derivative used in the catalyst. |

| Ketal-protected Noyori Catalyst | Chiral Ruthenium Catalyst | Asymmetric transfer hydrogenation leading to high enantiomeric excess of one isomer. |

| Baker's Yeast (Saccharomyces cerevisiae) | Biocatalyst | Enantioselective reduction, often favoring one specific stereoisomer. |

Cyclization and Rearrangement Processes Involving the Dienol Skeleton

The dienol skeleton of this compound, like that of many other acyclic terpenes, is prone to undergo acid-catalyzed cyclization and rearrangement reactions. nih.govresearchgate.net These transformations are fundamental in the biosynthesis of a vast array of cyclic monoterpenoids. The reaction is typically initiated by the protonation of one of the double bonds or the hydroxyl group, leading to the formation of a carbocation intermediate.

Protonation of the terminal double bond can initiate a cascade of intramolecular reactions. The resulting tertiary carbocation can be attacked by the internal double bond to form a five or six-membered ring. Subsequent deprotonation or rearrangement of the resulting cyclic carbocation leads to a variety of stable cyclic alcohol or ether products.

For example, an acid-catalyzed reaction could proceed as follows:

Protonation of the C7=C8 double bond to form a tertiary carbocation at C8.

Intramolecular attack by the C3=C4 double bond onto the C8 carbocation, forming a new carbon-carbon bond and a five-membered ring (cyclopentane ring). This generates a new carbocation.

The hydroxyl group can then act as an internal nucleophile, attacking the carbocation to form a cyclic ether (e.g., a tetrahydrofuran (B95107) derivative).

Alternatively, the carbocation can be quenched by loss of a proton to form a cyclic olefin.

These cyclization cascades are complex and can yield a mixture of products, with the distribution depending on the specific acid used, the solvent, and the temperature. researchgate.net Terpenoid cyclases in biological systems are able to control these reactions with remarkable precision to yield single products. nih.gov

Polymerization Tendencies and Mechanisms

Terpenes, characterized by the presence of unsaturated isoprene (B109036) units, are considered renewable alternatives to petroleum-derived monomers for polymer synthesis. nottingham.ac.ukresearchgate.net The double bonds in this compound make it a potential monomer for addition polymerization. Given the electron-donating nature of the alkyl substituents on the double bonds, the most probable mechanism for polymerization is cationic polymerization. wikipedia.orgnih.gov

Cationic polymerization is initiated by an electrophilic species, such as a protic acid or a Lewis acid, which attacks one of the nucleophilic double bonds of the monomer. wikipedia.org This creates a carbocationic active center, which then propagates by sequentially adding more monomer units.

Mechanism Outline:

Initiation: A Lewis acid (e.g., BF₃, AlCl₃) with a co-initiator (e.g., H₂O) generates a strong protic acid that protonates a double bond in the dienol, forming a carbocation.

Propagation: The carbocationic end of the growing polymer chain attacks a double bond of a new monomer molecule, extending the chain.

Termination/Chain Transfer: The reaction can be terminated by rearrangement, reaction with a counter-ion, or by chain transfer to a monomer, solvent, or other species.

While terpenes are attractive monomers, their polymerization can be challenging. Steric hindrance from the bulky alkyl groups can lead to polymers with low molecular weights. nih.govresearchgate.net The presence of the hydroxyl group in this compound could also complicate the polymerization process by reacting with the cationic initiator or propagating chain.

Photochemical and Thermal Transformations

The presence of two double bonds and a hydroxyl group makes this compound susceptible to various photochemical and thermal transformations.

Photochemical Transformations: Under UV irradiation, the double bonds can undergo several reactions.

E/Z (cis-trans) Isomerization: The C3=C4 double bond can isomerize between its E and Z configurations upon absorption of light energy.

Cycloadditions: Intramolecular [2+2] cycloadditions between the two double bonds could potentially occur, leading to the formation of bicyclic compounds containing a cyclobutane (B1203170) ring. Intermolecular cycloadditions are also possible at high concentrations.

Photorearrangements: Sigmatropic rearrangements, such as a nottingham.ac.uknih.gov-hydride shift, could occur if the molecule can adopt a suitable conformation.

Thermal Transformations: At elevated temperatures, especially in the presence of an acid or base catalyst, this compound can undergo transformations.

Dehydration: The secondary alcohol can be eliminated to form water and an additional double bond, resulting in a conjugated triene system (4,8-dimethylnona-2,4,7-triene). The specific isomer formed would depend on the reaction conditions (e.g., Zaitsev vs. Hofmann elimination).

Cope/Oxy-Cope Rearrangement: While the specific structure does not fit the classic Cope rearrangement, related sigmatropic rearrangements might be possible under thermal conditions, leading to isomeric structures.

Pyrolysis: At very high temperatures, the molecule would likely undergo fragmentation through C-C bond cleavage, leading to a complex mixture of smaller volatile compounds.

Spectroscopic and Advanced Analytical Characterization of 4,8 Dimethylnona 3,7 Dien 2 Ol and Its Stereoisomers

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR: COSY, HSQC, HMBC, NOESY)

No specific ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectral data, such as chemical shifts (δ) and coupling constants (J), for 4,8-dimethylnona-3,7-dien-2-ol could be located in published journals or spectral databases. Consequently, a detailed structural elucidation based on 1D and 2D NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) cannot be provided. These techniques are fundamental for unambiguously assigning the proton and carbon signals and confirming the connectivity and spatial relationships of atoms within the molecule.

Mass Spectrometry (GC-MS, HRMS, ESI-MS) for Molecular and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is limited. The National Institute of Standards and Technology (NIST) WebBook and PubChem database indicate the availability of mass spectra from electron ionization (EI), with a prominent peak observed at a mass-to-charge ratio (m/z) of 69. nih.gov However, a detailed analysis of the fragmentation pattern, which is crucial for structural confirmation, is not provided. Information regarding High-Resolution Mass Spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESI-MS), which would provide accurate mass measurements and data on different ionization behavior, is also absent from the available resources. PubChemLite does offer predicted collision cross-section values for various adducts of the molecule, which is a theoretical calculation rather than experimental data. uni.lu

Chiroptical Spectroscopy for Absolute Configuration Determination (ECD, ORD)

There is no available literature on the use of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD), for the determination of the absolute configuration of the stereoisomers of this compound. These techniques are essential for characterizing chiral molecules, which is relevant for this compound due to the presence of a stereocenter at the C-2 position and the potential for cis/trans isomerism at the C-3 and C-7 double bonds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

The PubChem database entry for this compound mentions the existence of a Fourier-Transform Infrared (FTIR) spectrum available through the NIST Mass Spectrometry Data Center. nih.gov However, the actual spectral data, including the characteristic absorption bands and their corresponding vibrational modes, are not presented. For a secondary alcohol like this compound, one would expect to observe a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands for both sp² and sp³ hybridized carbons, a C=C stretching band around 1650-1670 cm⁻¹, and a C-O stretching band in the 1000-1200 cm⁻¹ region. libretexts.orglibretexts.orgresearchgate.netnih.govnist.gov No information on the Raman spectroscopy of this compound has been found.

Chromatographic Methods for Purity Assessment and Isomer Separation (GC, HPLC)

The primary chromatographic information available for this compound is its Kovats retention index from gas chromatography (GC) analysis. The NIST WebBook lists a semi-standard non-polar retention index of 1329. nist.gov This index is useful for identification purposes in GC analysis. However, there is no specific information available on the use of High-Performance Liquid Chromatography (HPLC) for the analysis or purification of this compound.

Enantioselective Chromatography

Given the chiral nature of this compound, enantioselective chromatography would be the method of choice for separating its enantiomers. While general methods for the chiral separation of terpene alcohols exist, no specific application or method development for this compound has been reported in the literature.

X-ray Crystallography of Co-crystals or Derivatives (if applicable)

As this compound is a liquid at room temperature, X-ray crystallography would require the formation of a suitable crystalline derivative or a co-crystal. There is no evidence in the current literature to suggest that such a crystalline form has been prepared and analyzed by X-ray diffraction. This technique would provide definitive proof of the molecular structure and stereochemistry.

Computational Chemistry and Theoretical Modeling of 4,8 Dimethylnona 3,7 Dien 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,8-dimethylnona-3,7-dien-2-ol, these methods could provide significant insights into its stability and chemical behavior.

Frontier Molecular Orbital Analysis

A frontier molecular orbital (FMO) analysis would be crucial in predicting the reactivity of this compound. This involves calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the double bonds and the oxygen atom of the hydroxyl group would likely be significant contributors to these frontier orbitals.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical calculations could be employed to map out potential reaction pathways for this compound. By modeling the potential energy surface of a reaction, it is possible to identify the most likely mechanisms. This involves locating and characterizing the geometries and energies of transition states—the high-energy intermediates that connect reactants and products. Such analyses could, for example, elucidate the mechanisms of its oxidation, dehydration, or esterification reactions. Understanding these pathways at a molecular level is essential for predicting reaction outcomes and designing synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the aliphatic chain in this compound allows it to adopt numerous conformations. A thorough conformational analysis would identify the most stable, low-energy spatial arrangements of the atoms. This is typically achieved by systematically rotating the single bonds and calculating the corresponding energy of each conformation.

Following the identification of stable conformers, molecular dynamics (MD) simulations could be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior. This would reveal how the different conformers interconvert and how the molecule interacts with its environment, such as in a solvent.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, it would be possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). These predicted spectra can be compared with experimental data to confirm the structure of the compound and to assign specific signals to individual atoms and functional groups.

Structure-Activity Relationship (SAR) Studies for Non-Human Biological Interactions

While no specific structure-activity relationship (SAR) studies for non-human biological interactions of this compound have been reported, this is a viable area for computational investigation. SAR studies aim to correlate the structural or physicochemical properties of a compound with its biological activity. For instance, the shape, size, and electronic properties of this compound could be computationally modeled and compared with its efficacy as an insect pheromone or an antimicrobial agent in non-human systems. By systematically modifying the structure of the molecule in silico (e.g., changing functional groups, altering stereochemistry) and calculating relevant molecular descriptors, it would be possible to build a predictive model of its biological activity.

In Silico Screening for Novel Non-Therapeutic Applications

In silico screening techniques could be utilized to explore potential non-therapeutic applications of this compound. This involves using computational methods to predict the interaction of the molecule with a wide range of biological or material targets. For example, its properties as a flavoring agent or a fragrance ingredient could be assessed by docking the molecule into virtual models of olfactory or gustatory receptors. nih.gov Other potential applications, such as its use as a biofuel additive or a precursor for polymer synthesis, could also be investigated through theoretical calculations of its physicochemical properties like combustion energy or reactivity in polymerization reactions.

Natural Occurrence, Biosynthesis, and Biotransformation of 4,8 Dimethylnona 3,7 Dien 2 Ol

Identification in Botanical Sources and Essential Oils

4,8-dimethylnona-3,7-dien-2-ol has been identified as a volatile component in the essential oils of several plant species. A key botanical source is Palmarosa grass (Cymbopogon martini), where it is found as a constituent of its aromatic essential oil. The essential oil of Cymbopogon martini is well-known for its high concentration of geraniol, but detailed analyses have also confirmed the presence of this compound among its many components. While the compound is cited as occurring in various botanicals, specific identification in the desert shrub Koeberlinia spinosa is not extensively documented in available scientific literature.

Discovery in Microbial Organisms

Beyond the plant kingdom, this compound has also been reported as a metabolite of microbial organisms. Notably, its presence has been documented in bacteria of the genus Streptomyces. These soil-dwelling bacteria are renowned for their ability to produce a vast array of secondary metabolites, including many volatile organic compounds.

Proposed Biosynthetic Pathways

The biosynthesis of this compound originates from universal isoprenoid precursors. Isoprenoids, also known as terpenoids, are a large and diverse class of naturally occurring organic chemicals derived from two five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

In plants and microbes, two primary pathways produce IPP and DMAPP:

The Mevalonic Acid (MVA) Pathway: Primarily operating in the cytosol of plants and in animals, fungi, and some bacteria.

The Methylerythritol Phosphate (B84403) (MEP) Pathway: Occurs in the plastids of plants and in many bacteria.

The structure of this compound, with its C11 skeleton, categorizes it as an irregular terpenoid, likely a homoterpene. Regular monoterpenes are formed by the "head-to-tail" condensation of one molecule of DMAPP with one molecule of IPP to form geranyl diphosphate (GPP). In contrast, the formation of irregular terpenoids involves non-standard condensations. The biosynthesis of this compound is proposed to involve a non-canonical linkage of isoprenoid units, deviating from the typical head-to-tail assembly, which results in its characteristic branched structure.

Biotransformation by Microbial or Plant Enzymes

Once synthesized, this compound can be further modified by various enzymes. These biotransformation reactions contribute to the chemical diversity of natural products.

Enzymatic Hydrolysis and Esterification

As an alcohol, this compound can undergo esterification, a reaction where an ester is formed by reacting the alcohol with a carboxylic acid. This process can be catalyzed by lipase (B570770) enzymes. Conversely, the reverse reaction, enzymatic hydrolysis, can cleave an ester derivative to release the parent alcohol. This type of transformation is a common strategy used by organisms to modify the volatility, solubility, and biological activity of secondary metabolites.

Oxidoreductase-Mediated Transformations

Enzymes known as oxidoreductases, particularly cytochrome P450 monooxygenases, are crucial in the metabolism of terpenoids. These enzymes can introduce oxygen atoms into the molecule, leading to hydroxylation or, in the case of a secondary alcohol like this compound, oxidation to a ketone. The corresponding ketone, 4,8-dimethylnona-3,7-dien-2-one, is a known natural product, suggesting that an oxidoreductase-mediated transformation of the alcohol is a feasible metabolic pathway. Fungi and bacteria are well-known for their ability to perform such biotransformations on monoterpene alcohols.

Ecological Roles and Interactions

Volatile organic compounds like this compound play critical roles in chemical ecology. This compound has been identified as a semiochemical, a chemical substance that carries a message for an organism. Specifically, it is utilized in the chemical communication system of the ground beetle Carabus lefebvrei. In this context, it functions as a pheromone, a chemical signal that triggers a social response in members of the same species.

Data Tables

Table 1: Natural Occurrence of this compound

| Kingdom | Genus/Species | Common Name | Notes |

|---|---|---|---|

| Plantae | Cymbopogon martini | Palmarosa | Component of essential oil |

| Bacteria | Streptomyces sp. | - | Identified as a microbial metabolite |

| Animalia | Carabus lefebvrei | Ground Beetle | Used as a semiochemical/pheromone |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| Appearance | Colorless liquid |

| Odor Profile | Woody, pine, lemon, lime |

| Boiling Point | 234-235 °C at 760 mmHg |

| Specific Gravity | 0.860 - 0.870 @ 25 °C |

| Refractive Index | 1.465 - 1.473 @ 20 °C |

Derivatives, Analogs, and Structure Property Relationships of 4,8 Dimethylnona 3,7 Dien 2 Ol

Synthetic Derivatives and Their Unique Chemical Properties

The structural backbone of 4,8-dimethylnona-3,7-dien-2-ol, featuring a secondary alcohol adjacent to a double bond (an allylic alcohol), provides a versatile platform for synthetic modifications. These transformations yield a range of derivatives, each with distinct chemical characteristics.

Ketone Analogs (e.g., 4,8-dimethylnona-3,7-dien-2-one)

The conversion of the secondary alcohol in this compound to a ketone represents a fundamental functional group interconversion. This oxidation reaction yields 4,8-dimethylnona-3,7-dien-2-one.

Synthesis: The oxidation of secondary alcohols to ketones is a well-established transformation in organic chemistry. libretexts.org For this compound, this can be achieved using various oxidizing agents. A common laboratory method involves heating the alcohol with an acidified solution of a strong oxidant, such as potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) with sulfuric acid (H₂SO₄). libretexts.org During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress.

The simplified equation using [O] to represent the oxidizing agent is: CH₃CH(OH)CH=C(CH₃)CH₂CH₂CH=C(CH₃)₂ + [O] → CH₃C(=O)CH=C(CH₃)CH₂CH₂CH=C(CH₃)₂ + H₂O

Chemical Properties: The resulting ketone, 4,8-dimethylnona-3,7-dien-2-one, is an α,β-unsaturated ketone, as the carbonyl group is conjugated with the C3-C4 double bond. This conjugation influences the molecule's electronic properties and reactivity. Unlike the parent alcohol, the ketone lacks a hydroxyl group and cannot act as a hydrogen bond donor. This leads to a lower boiling point and different solubility characteristics compared to the alcohol. thegoodscentscompany.comnih.gov

Esters and Ethers

Esters: Esterification is a common reaction for alcohols, including this compound. The most common ester is the acetate (B1210297) derivative.

Synthesis: 4,8-dimethylnona-3,7-dien-2-yl acetate can be synthesized by reacting the parent alcohol with an acetylating agent. A typical laboratory procedure involves reacting the alcohol with acetic anhydride, often in the presence of a base catalyst like pyridine (B92270) or a strong acid catalyst. medcraveonline.com This reaction replaces the hydrogen of the alcohol's hydroxyl group with an acetyl group (CH₃CO).

Chemical Properties: The resulting ester, 4,8-dimethylnona-3,7-dien-2-yl acetate, is classified as a fatty alcohol ester. medcraveonline.com The replacement of the polar hydroxyl group with the less polar ester group significantly alters its physical properties. The ester is less water-soluble and has a different volatility profile than the parent alcohol.

Ethers: While specific ethers of this compound are not extensively detailed in readily available literature, their synthesis can be predicted based on standard organic chemistry principles, such as the Williamson ether synthesis.

Synthesis (General Approach): This method would involve a two-step process. First, the allylic alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide anion. Second, this alkoxide is reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to form the corresponding ether.

Cyclized and Fused Ring Systems

The presence of two double bonds in the structure of this compound suggests the potential for intramolecular cyclization reactions to form cyclic compounds. Reactions such as acid-catalyzed carbocation-pi cyclizations or thermal ene reactions are theoretically possible pathways. However, based on the reviewed literature, specific examples of cyclized or fused ring systems synthesized directly from this compound are not well-documented. Precursors with similar structures, such as (E)-4,8-dimethyl-nona-1,3,7-trien-2-ol, have been proposed to undergo nucleophilic cyclization to form novel cyclooctenone derivatives, but this does not originate from the title compound.

Halogenated Derivatives

The allylic nature of the alcohol functional group in this compound imparts enhanced reactivity towards substitution reactions to form halogenated derivatives.

Synthesis: The hydroxyl group can be replaced by a halogen atom using several reagents.

With Hydrogen Halides: Reaction with concentrated hydrogen halides like hydrogen chloride (HCl) or hydrogen bromide (HBr) can produce the corresponding allylic halides.

With Thionyl Chloride or Phosphorus Tribromide: More controlled methods involve using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These reagents first convert the hydroxyl group into an excellent leaving group, which is then displaced by the halide ion.

These reactions with allylic alcohols can proceed through either an Sₙ1 or Sₙ2 mechanism, often favoring the Sₙ1 pathway due to the stability of the intermediate allylic carbocation.

Structure-Odor Relationships (excluding specific sensory descriptions)

Changing the hydroxyl group of the parent alcohol to a ketone or an ester fundamentally alters the molecule's polarity and hydrogen-bonding capability. Alcohols can act as both hydrogen bond donors and acceptors, whereas ketones are only acceptors and esters have weaker acceptor capabilities. This change in functionality affects the molecule's volatility and how it binds to receptors in the nasal epithelium, thereby altering its perceived odor profile. For instance, the oxidation of a secondary alcohol like this one to its corresponding ketone generally results in a recognizably different odor character due to the change from a hydroxyl to a carbonyl functional group. Similarly, converting the alcohol to an ester introduces a new structural element that leads to a different olfactory perception.

Structure-Reactivity Correlations for Functional Group Interconversions

The specific structure of this compound—a secondary allylic alcohol—is directly correlated with its chemical reactivity and the pathways for its functional group interconversions.

Oxidation: As a secondary alcohol , it possesses a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). This structural feature is a prerequisite for oxidation to a ketone . Tertiary alcohols, which lack this hydrogen, are resistant to oxidation under similar conditions. libretexts.org

Substitution Reactions (Halogenation): The alcohol is allylic , meaning the C-OH bond is on a carbon atom adjacent to a carbon-carbon double bond (the C3=C4 bond). This position is critical for substitution reactions. When the hydroxyl group is protonated by an acid, it can depart as a water molecule, leaving behind a carbocation. This carbocation is resonance-stabilized by the adjacent pi-system of the double bond. This delocalization of positive charge makes the allylic carbocation significantly more stable than a simple secondary carbocation. This enhanced stability facilitates Sₙ1-type substitution reactions, making the conversion of this allylic alcohol to allylic halides more facile than for a comparable non-allylic secondary alcohol.

Esterification: The reactivity in esterification is primarily that of a typical secondary alcohol. The reaction proceeds by nucleophilic attack of the alcohol's oxygen onto the electrophilic carbonyl carbon of a carboxylic acid or its derivative. medcraveonline.com

Interactive Data Tables

Physicochemical Properties of this compound and Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₁₁H₂₀O | 168.28 | 234.0 - 235.0 |

| 4,8-Dimethylnona-3,7-dien-2-one | C₁₁H₁₈O | 166.26 | 200.0 - 201.0 |

| 4,8-Dimethylnona-3,7-dien-2-yl acetate | C₁₃H₂₂O₂ | 210.32 | 276.0 - 277.0 |

Data sourced from references 2, 6, and 17.

The broader field of terpenoid chemistry acknowledges the critical role of stereoisomerism. The spatial arrangement of atoms in a molecule can significantly affect its interaction with chiral environments, such as biological receptors or enzymes, leading to differences in efficacy, metabolism, and toxicity between enantiomers and diastereomers. For acyclic terpenoids, stereocenters and the geometry of double bonds (E/Z isomerism) are key determinants of their three-dimensional structure and, consequently, their properties.

Research in the area of enantioselective synthesis of acyclic terpenoids is ongoing, with various methods being developed to control the formation of specific stereoisomers. These methods are crucial for accessing pure enantiomers or diastereomers, which would be necessary for any systematic study of the structure-property relationships of this compound derivatives.

Unfortunately, specific data tables and detailed research findings comparing the properties and reactivity of different stereoisomers of derivatives of this compound are not available in the public domain. Such research would be essential to populate the requested article structure with the required level of scientific detail and accuracy.

Therefore, while the principles of stereochemistry are well-established, their specific application to the derivatives of this compound remains an area with limited published research.

Analytical Methods for Environmental Monitoring and Trace Detection of 4,8 Dimethylnona 3,7 Dien 2 Ol Excluding Human/biological Samples

Extraction and Sample Preparation Techniques from Environmental Matrices

The initial and critical step in the analysis of 4,8-dimethylnona-3,7-dien-2-ol from environmental samples is its efficient extraction and preconcentration from matrices such as water, soil, and air. The choice of technique is dictated by the sample type, the physicochemical properties of the analyte, and the desired sensitivity.

Solid-Phase Microextraction (SPME) is a widely favored, solvent-free technique for the extraction of volatile and semi-volatile organic compounds. acs.org For aqueous samples, headspace SPME (HS-SPME) is particularly advantageous as it minimizes matrix effects. In this method, a fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the headspace above the sample, allowing for the partitioning of volatile analytes like this compound onto the fiber. The selection of the fiber coating is crucial for optimal extraction efficiency. Common coatings for fragrance compounds include polydimethylsiloxane (B3030410) (PDMS) and divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS).

For soil and sediment samples, both HS-SPME and direct immersion SPME can be utilized. Factors such as soil moisture content, organic matter content, and temperature can significantly influence the extraction efficiency.

Liquid-Liquid Extraction (LLE) remains a conventional and effective method for extracting organic compounds from aqueous samples. A water-immiscible organic solvent, such as dichloromethane (B109758) or hexane, is used to partition the analyte from the water phase. However, LLE is often more labor-intensive and requires larger volumes of organic solvents compared to microextraction techniques.

Solid-Phase Extraction (SPE) is another valuable technique, particularly for larger sample volumes of water. The water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an appropriate organic solvent. This technique allows for significant preconcentration of the analyte.

The following table summarizes the common extraction techniques applicable to the analysis of this compound in environmental matrices.

| Extraction Technique | Matrix | Advantages | Disadvantages |

| Headspace Solid-Phase Microextraction (HS-SPME) | Water, Soil, Air | Solvent-free, simple, sensitive, minimizes matrix effects | Fiber fragility, potential for competitive adsorption |

| Liquid-Liquid Extraction (LLE) | Water | Well-established, effective for a wide range of compounds | Labor-intensive, requires large solvent volumes, potential for emulsion formation |

| Solid-Phase Extraction (SPE) | Water | High preconcentration factors, suitable for large volumes | Can be prone to clogging with high particulate matter, requires solvent for elution |

Advanced Hyphenated Techniques for Detection and Quantification (e.g., GC-MS/MS, LC-MS/MS)

Following extraction, the instrumental analysis of this compound is typically performed using hyphenated chromatographic techniques coupled with mass spectrometry, which provide the necessary selectivity and sensitivity for trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The sample extract is injected into the gas chromatograph, where the compound is vaporized and separated from other components in a capillary column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, particularly in complex matrices. chromatographyonline.com This technique involves two stages of mass analysis. The first mass analyzer selects the molecular ion of the target analyte, which is then fragmented in a collision cell. The second mass analyzer then monitors for specific fragment ions. This multiple reaction monitoring (MRM) mode significantly reduces background noise and interferences, leading to lower detection limits and more reliable quantification. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed for the analysis of terpene alcohols, especially for less volatile or thermally labile compounds, or when derivatization is performed to enhance ionization efficiency. thermofisher.commdpi.com While GC-MS is generally preferred for volatile monoterpenoids, LC-MS/MS can be a viable alternative, particularly when analyzing a broader range of environmental contaminants with varying polarities. nih.gov

The table below outlines the key features of these advanced hyphenated techniques.

| Technique | Principle | Advantages for this compound Analysis |

| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | High resolving power for volatile compounds, well-established libraries for spectral matching. |

| GC-MS/MS | Two stages of mass analysis for enhanced selectivity. | Increased sensitivity and specificity in complex matrices, reduced interferences. chromatographyonline.com |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Suitable for a wider range of polarities, can analyze less volatile compounds without derivatization. thermofisher.com |

Isotope Dilution Mass Spectrometry for Accurate Quantification

For the most accurate and precise quantification of this compound in environmental samples, Isotope Dilution Mass Spectrometry (IDMS) is the preferred method. epa.govepa.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterium (B1214612) or carbon-13 labeled this compound) to the sample prior to extraction and analysis. nih.govnih.gov

The isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation and analysis, correcting for any losses that may occur during these steps. By measuring the ratio of the native analyte to the labeled standard using GC-MS or GC-MS/MS, a highly accurate concentration can be determined, irrespective of extraction efficiency or matrix effects. The synthesis of a deuterated internal standard is a prerequisite for this method. nih.gov

Environmental Fate and Degradation Studies

Understanding the environmental fate of this compound is crucial for assessing its potential persistence and impact. This involves studying its degradation through both photochemical and biological processes.

Photodegradation: As an unsaturated acyclic monoterpenoid, this compound is susceptible to degradation in the atmosphere and in sunlit surface waters through photochemical reactions. The primary atmospheric oxidants are hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). The reaction with these oxidants can lead to the formation of various transformation products, including smaller carbonyl compounds and secondary organic aerosols. While specific studies on this compound are limited, research on other acyclic monoterpenes provides insights into their atmospheric lifetimes and degradation pathways.

Biodegradation: In soil and aquatic environments, microbial degradation is a significant pathway for the removal of terpenoids. nih.gov Studies on other acyclic monoterpenoid alcohols, such as citronellol (B86348) and geraniol, have shown that various microorganisms, including bacteria of the Pseudomonas and Corynebacterium genera, can utilize these compounds as a carbon and energy source. frontiersin.orgnih.gov The degradation pathway often involves the oxidation of the alcohol group to a carboxylic acid, followed by further metabolism through pathways like beta-oxidation. frontiersin.org It is plausible that this compound undergoes similar biodegradation processes in the environment.

Occurrence in Non-Food/Non-Cosmetic Products and Materials

Given its use as a fragrance ingredient, this compound can be present in a variety of non-food and non-cosmetic consumer products. These can act as sources for its release into the indoor and outdoor environment. Such products may include:

Household cleaning products: All-purpose cleaners, detergents, and air fresheners often contain fragrance mixtures that may include this compound. nih.gov

Laundry products: Fabric softeners and laundry detergents are common carriers of fragrance chemicals.

Polishes and waxes: Products for furniture and floors may incorporate fragrances to provide a pleasant scent.

The presence of this compound in these products contributes to its detection in indoor air and wastewater. Analytical methods such as GC-MS are employed to identify and quantify fragrance compounds in these commercial products. acs.orgshimadzu.com

Applications of 4,8 Dimethylnona 3,7 Dien 2 Ol in Chemical Research and Industrial Processes Excluding Dosage, Safety, Clinical

Role as a Building Block in Complex Organic Synthesis

While direct applications of 4,8-dimethylnona-3,7-dien-2-ol as a starting material in the total synthesis of complex natural products are not extensively documented, its structural motifs are present in a wide array of bioactive molecules. Acyclic terpene alcohols, such as the structurally related citronellol (B86348), are well-established chiral building blocks in the synthesis of various natural products. nih.gov The presence of a secondary alcohol and olefinic bonds in this compound offers multiple reaction sites for elaboration into more complex structures.

The hydroxyl group can be oxidized to a ketone, providing a handle for nucleophilic additions or reductions. It can also be converted into a good leaving group for substitution reactions. The double bonds can undergo a variety of transformations, including epoxidation, dihydroxylation, and cleavage, to introduce new functionalities. These reactions could potentially be employed to construct cyclic systems or to extend the carbon chain, paving the way for the synthesis of more intricate molecules. The principles of terpene biosynthesis, which involve the cyclization of acyclic precursors, further highlight the potential of compounds like this compound in synthetic strategies aimed at mimicking nature's pathways to complex terpenes. uzh.ch

Application in Material Science as a Monomer or Precursor

The utilization of renewable resources for the development of new polymers is a growing area of research, and terpenes, due to their natural abundance and diverse structures, are attractive candidates. nottingham.ac.ukmdpi.com Although specific studies on the polymerization of this compound are not prominent in the literature, its functional groups suggest its potential as a monomer or a precursor for polymer synthesis.

The hydroxyl group can be used as an initiator for ring-opening polymerizations of cyclic esters like lactide, leading to the formation of biodegradable polyesters with a terpene end-group. nottingham.ac.uk Furthermore, this alcohol functionality could be esterified with monomers containing carboxylic acid groups, such as acrylic acid, to produce novel terpene-based monomers. nottingham.ac.uk The presence of two double bonds offers the possibility of creating cross-linked polymers. These unsaturations can participate in radical polymerizations or thiol-ene coupling reactions, leading to the formation of polymer networks with potentially interesting mechanical and thermal properties. nottingham.ac.uk The incorporation of the lipophilic terpene structure into a polymer backbone could also impart unique properties such as hydrophobicity and potentially bioactivity. mdpi.com

Use as a Model Compound for Mechanistic Organic Chemistry Studies

The structure of this compound makes it an interesting model compound for studying various reaction mechanisms in organic chemistry. As a secondary alcohol, it can undergo both substitution (S\N1 and S\N2) and elimination (E1 and E2) reactions. The specific pathway would depend on the reaction conditions, such as the nature of the acid or base catalyst and the solvent.

The acid-catalyzed dehydration of this alcohol would be a particularly insightful reaction to study. The protonation of the hydroxyl group would form a good leaving group (water), leading to the formation of a secondary carbocation. This carbocation could then undergo rearrangement to a more stable tertiary carbocation before losing a proton to form a mixture of isomeric alkenes. The study of the product distribution and reaction kinetics could provide valuable data on the relative rates of carbocation formation, rearrangement, and elimination. Such studies on model compounds like this compound contribute to a deeper understanding of fundamental organic reaction mechanisms. nih.gov

Utility in Agrochemicals and Pest Management Strategies (e.g., as a Pheromone Component)

Semiochemicals, which are chemicals that mediate interactions between organisms, play a crucial role in modern and sustainable pest management strategies. google.com These compounds can be used to monitor, trap, or disrupt the behavior of insect pests. This compound has been identified as a semiochemical, specifically as a pheromone. pherobase.com

The Pherobase, a comprehensive database of pheromones and semiochemicals, lists this compound as a pheromone for the ground beetle Carabus lefebvrei. pherobase.com Pheromones are used for intraspecific communication and can signal, for example, the presence of a mate or a food source. The identification of this compound as a pheromone for Carabus lefebvrei suggests its potential use in monitoring the population of this beetle or in "attract-and-kill" strategies as part of an integrated pest management program. The use of species-specific pheromones is an environmentally friendly alternative to broad-spectrum pesticides.

Table 1: Documented Pheromonal Activity of this compound

Insect Species Family Order Type of Semiochemical Carabus lefebvrei Carabidae Coleoptera Pheromone

Role in Perfumery and Flavor Chemistry as a Synthetic Intermediate

The most well-documented industrial application of this compound is in the flavor and fragrance industry. google.comthegoodscentscompany.comwipo.int Its scent profile is described as having woody, pine, lemon, lime, and rose notes. thegoodscentscompany.com The specific odor characteristics are highly dependent on the isomeric composition of the material.

Patents describe the use of (E)- or (Z)-enriched this compound as a fragrance with a unique rose-like, floral character, accompanied by citrus, minty, and green notes. google.com This is in contrast to mixtures of the isomers which have been described as having a less pleasant, fungal odor. This highlights the importance of stereochemistry in determining the olfactory properties of a molecule.

In terms of its role as a synthetic intermediate, this compound can be synthesized from 3,7-dimethylocta-2,6-dienal, commonly known as citral (B94496). google.com This reaction typically involves the addition of a methyl group to the aldehyde functionality of citral using an organometallic reagent. This synthesis makes it a valuable intermediate in the transformation of a readily available natural product (citral, a major component of lemongrass oil) into a fragrance with a distinct and desirable rosy scent. It is also used as a flavoring agent in food products. thegoodscentscompany.com

Table 2: Olfactory Profile of this compound Isomers

Isomer/Mixture Reported Scent Profile (E)-enriched Rose-like, floral, citrus, minty, green (Z)-enriched Rose-like, floral, citrus, minty, green Mixture of (E) and (Z) isomers Woody, pine, lemon, lime, rose; can have unpleasant fungal notes

Table 3: Compound Names Mentioned in the Article

Compound Name This compound Citronellol Citral (3,7-dimethylocta-2,6-dienal) Acrylic acid Lactide

Concluding Remarks and Future Directions in 4,8 Dimethylnona 3,7 Dien 2 Ol Research

Summary of Key Academic Discoveries and Methodological Advancements

The journey of understanding 4,8-dimethylnona-3,7-dien-2-ol began with its identification as a natural product. A significant discovery was its detection in Streptomyces, a genus of bacteria renowned for its production of a vast array of secondary metabolites. cnr.it This finding immediately opened up avenues for biotechnological production, a stark contrast to the often complex and low-yield extraction from plant sources. The general biosynthetic pathways for terpenoids in Streptomyces are well-established, typically proceeding through the methylerythritol phosphate (B84403) (MEP) pathway to generate the universal isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net However, the specific enzymes and genetic clusters responsible for the biosynthesis of this compound within these microorganisms have yet to be elucidated.

Methodologically, the analysis of this compound has largely relied on standard analytical techniques for volatile compounds. Gas chromatography-mass spectrometry (GC-MS) is the primary tool for its identification and quantification. cnr.it For the separation of its chiral isomers, advancements in chiral chromatography, utilizing derivatized cyclodextrin (B1172386) stationary phases, have proven effective for a wide range of volatile terpenes and are applicable to this compound. gcms.czresearchgate.net